molecular formula C6H12O3 B1197264 3-Hydroxy-2,2-dimethylbutanoic acid CAS No. 29269-83-8

3-Hydroxy-2,2-dimethylbutanoic acid

Cat. No. B1197264
Key on ui cas rn: 29269-83-8
M. Wt: 132.16 g/mol
InChI Key: RVWQQCKPTVZHJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932247B2

Procedure details

To a 250 mL shaker vessel was added 2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde (DMHB resin) (10 g, 1.5 mmol/g, 15 mmol) and 150 mL of 1-methyl-2-pyrrolidinone (NMP). 3-Bromo-benzylamine HCl salt (17 g, 75 mmol), diisopropylethylamine (DIEA) (13 mL, 75 mmol), acetic acid (HOAc) (15 mL), and Na(OAc)3BH (19.1 g, 90 mmol) were then added. The resulting mixture was shaken at rt for overnight, and was then washed with NMP (150 mL×2), dichloromethane (DCM) (150 mL×2), MeOH (150 mL×2) and DCM (150 mL×2). The resulting resin was dried in vacuum oven at 35° C. for overnight to yield DMHB resin-bound 3-bromo-benzylamine (15 mmol).
[Compound]
Name
2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN1CCCC1=[O:7].Cl.BrC1[CH:11]=[C:12]([CH:15]=[CH:16]C=1)[CH2:13]N.C(N(C(C)C)CC)(C)C.[BH-](OC(C)=O)(OC(C)=O)[O:28][C:29](C)=[O:30].[Na+]>C(O)(=O)C>[CH3:16][CH:15]([OH:7])[C:12]([C:29]([OH:30])=[O:28])([CH3:13])[CH3:11] |f:1.2,4.5|

Inputs

Step One
Name
2,6-dimethoxy-4-polystyrenebenzyloxy-benzaldehyde
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
Cl.BrC=1C=C(CN)C=CC1
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
19.1 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was shaken at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was then washed with NMP (150 mL×2), dichloromethane (DCM) (150 mL×2), MeOH (150 mL×2) and DCM (150 mL×2)
CUSTOM
Type
CUSTOM
Details
The resulting resin was dried in vacuum oven at 35° C. for overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(C)(C)C(=O)O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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